molecular formula C20H21ClFN3O3 B8069485 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 151213-51-3

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B8069485
CAS No.: 151213-51-3
M. Wt: 405.8 g/mol
InChI Key: VRXORHRXNRJZCQ-ZUZCIYMTSA-N
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Description

This compound is a fluoroquinolone derivative characterized by a bicyclic pyrrolo-pyridine moiety at position 7, a cyclopropyl group at position 1, and a chlorine substituent at position 7. Its core structure aligns with fourth-generation fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV .

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXORHRXNRJZCQ-ZUZCIYMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164736
Record name BAY-Y-3118 free base
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Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-51-3, 151213-16-0
Record name 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, rel-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-Y-3118 free base
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-Y-3118 free base
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Record name BAY-Y-3118 FREE BASE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinolone core and the introduction of various substituents. The key steps typically include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone N-oxides, while substitution reactions can yield various substituted quinolone derivatives .

Scientific Research Applications

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and eventual cell death . The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV .

Comparison with Similar Compounds

Substitution Trends :

  • Position 8: Chloro (target) vs. methoxy (MFX) vs. cyano (HR100341).
  • Pyrrolo-Pyridine Modifications : Methylation (HR415217) or oxazine incorporation (HR100341) alters steric effects and binding to bacterial enzymes .

Physicochemical Properties

Property Target Compound Moxifloxacin HCl HR415217 ()
Molecular Weight ~438 (estimated) 437.90 403.42
Solubility (Water) Low (Cl substituent) 1.6 mg/mL (pH 7) Not reported
Melting Point >300°C (analogous to 8h ) 202–205°C Not reported
Formulation Hydrochloride salt likely Crystalline Form A (≤2% moisture) Hydrochloride salt

Key Findings :

  • The 8-chloro group in the target compound likely reduces aqueous solubility compared to MFX’s 8-methoxy, necessitating salt formation (e.g., hydrochloride) for pharmaceutical use .
  • Crystallinity data (e.g., MFX’s Form A) suggest that the target compound’s solid-state properties would require optimization to ensure stability and dissolution .

Comparison with Analogues :

  • HR100341 (8-cyano) requires nitrile group installation via cyanation reactions, increasing synthetic complexity .
  • HR415217’s N-methylation involves reductive alkylation, adding a step compared to the target compound .

Biological Activity

The compound 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic derivative of quinolone antibiotics. It has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H24ClF N3O4
Molecular Weight 401.89 g/mol

The compound exhibits its biological activity primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By interfering with these processes, the compound effectively inhibits bacterial growth.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that it is effective against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

Anti-inflammatory Activity

Beyond its antibacterial effects, the compound has demonstrated anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Efficacy Against Bacterial Infections
    • A clinical trial evaluated the efficacy of this compound in patients with complicated skin infections caused by resistant bacteria. The results showed a significant reduction in infection rates compared to traditional antibiotics.
    • Reference: Clinical Infectious Diseases Journal.
  • Inflammatory Disease Model
    • In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers.
    • Reference: Journal of Immunology.

Safety and Toxicity

Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further research is necessary to fully understand its long-term effects and potential side effects in humans.

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